Cas no 72-09-3 (2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI))

2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI) structure
72-09-3 structure
Product name:2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI)
CAS No:72-09-3
MF:C27H33Cl2N3O8
MW:598.472225904465
CID:570627
PubChem ID:54704409

2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI)
    • 2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-p
    • (2E,4S,4aS,5aS,6S,12aS)-2-[[bis(2-chloroethyl)aminomethylamino]-hydroxymethylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione
    • AC1NS8D1
    • NSC47461
    • NSC-47461
    • Tetracycline mustard
    • TCM
    • 72-09-3
    • (4S,4aS,5aS,6S,12aR)-N-{[Bis(2-chloroethyl)amino]methyl}-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
    • 2-Naphthacenecarboxamide,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S-(4.alpha.,4a.alpha.,5a.alpha.,6.beta.,12.alpha.))-
    • DTXSID40716057
    • -(.beta.,.beta.'-Dichlorodiethylaminomethyl)tetracycline
    • NSC 47461
    • Inchi: InChI=1S/C27H33Cl2N3O8/c1-26(39)13-5-4-6-16(33)17(13)21(34)18-14(26)11-15-20(31(2)3)22(35)19(24(37)27(15,40)23(18)36)25(38)30-12-32(9-7-28)10-8-29/h4-6,14-15,20,33-34,37,39-40H,7-12H2,1-3H3,(H,30,38)/t14-,15-,20-,26+,27-/m0/s1
    • InChI Key: RZQZWNSMGMNNRV-IAHYZSEUSA-N
    • SMILES: CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O

Computed Properties

  • Exact Mass: 597.16469
  • Monoisotopic Mass: 597.1644704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 8
  • Complexity: 1120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 171Ų

Experimental Properties

  • Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (5.5E-3 g/L) (25 ºC),
  • PSA: 170.87
  • LogP: 1.54450

2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.